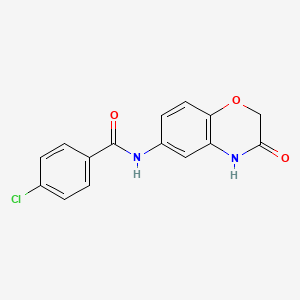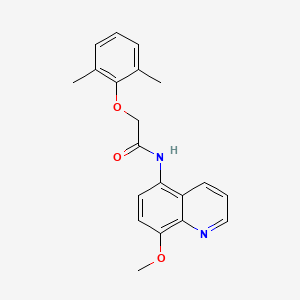![molecular formula C22H27ClN2O3 B11338802 N-[2-(2-chlorophenyl)-2-(piperidin-1-yl)ethyl]-2-(2-methoxyphenoxy)acetamide](/img/structure/B11338802.png)
N-[2-(2-chlorophenyl)-2-(piperidin-1-yl)ethyl]-2-(2-methoxyphenoxy)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[2-(2-chlorophenyl)-2-(piperidin-1-yl)ethyl]-2-(2-methoxyphenoxy)acetamide is a synthetic compound that has garnered interest in various fields of scientific research. This compound is known for its complex structure, which includes a piperidine ring, a chlorophenyl group, and a methoxyphenoxy acetamide moiety. Its unique chemical properties make it a valuable subject of study in medicinal chemistry, pharmacology, and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2-chlorophenyl)-2-(piperidin-1-yl)ethyl]-2-(2-methoxyphenoxy)acetamide typically involves multiple steps. One common method includes the coupling of substituted 2-amino benzothiazoles with N-phenyl anthranilic acid, followed by treatment with 1-(2-chloroethyl) piperidine hydrochloride . The reaction conditions often require the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine to facilitate the coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques such as recrystallization and chromatography is also common to achieve the desired product specifications.
化学反应分析
Types of Reactions
N-[2-(2-chlorophenyl)-2-(piperidin-1-yl)ethyl]-2-(2-methoxyphenoxy)acetamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions are possible, especially at the chlorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
The reactions typically occur under controlled conditions, such as specific temperatures and pH levels, to ensure the desired transformations. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often occur in anhydrous solvents to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield hydroxylated derivatives, while reduction can produce dechlorinated or demethoxylated compounds. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility for further applications.
科学研究应用
N-[2-(2-chlorophenyl)-2-(piperidin-1-yl)ethyl]-2-(2-methoxyphenoxy)acetamide has a wide range of scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme interactions and cellular pathways.
Medicine: It has potential therapeutic applications, including anti-inflammatory and analgesic properties.
Industry: The compound is utilized in the development of new materials and chemical processes, contributing to advancements in various industrial sectors.
作用机制
The mechanism of action of N-[2-(2-chlorophenyl)-2-(piperidin-1-yl)ethyl]-2-(2-methoxyphenoxy)acetamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream effects. For example, it could inhibit the activity of cyclooxygenase enzymes, reducing inflammation and pain . The exact pathways and molecular targets depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
- N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino] benzamides
- N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino] benzamides
Uniqueness
Compared to similar compounds, N-[2-(2-chlorophenyl)-2-(piperidin-1-yl)ethyl]-2-(2-methoxyphenoxy)acetamide stands out due to its unique combination of functional groups. The presence of the methoxyphenoxy acetamide moiety, along with the piperidine ring and chlorophenyl group, imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for diverse research and industrial applications.
属性
分子式 |
C22H27ClN2O3 |
|---|---|
分子量 |
402.9 g/mol |
IUPAC 名称 |
N-[2-(2-chlorophenyl)-2-piperidin-1-ylethyl]-2-(2-methoxyphenoxy)acetamide |
InChI |
InChI=1S/C22H27ClN2O3/c1-27-20-11-5-6-12-21(20)28-16-22(26)24-15-19(25-13-7-2-8-14-25)17-9-3-4-10-18(17)23/h3-6,9-12,19H,2,7-8,13-16H2,1H3,(H,24,26) |
InChI 键 |
FZVZSBAJXYLWFD-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=CC=C1OCC(=O)NCC(C2=CC=CC=C2Cl)N3CCCCC3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N,N-dibenzyl-1-[(4-methylbenzyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B11338756.png)
![2-(2-{[2-(3-methylphenoxy)ethyl]sulfanyl}-1H-benzimidazol-1-yl)-1-(morpholin-4-yl)ethanone](/img/structure/B11338767.png)
![N-(3-acetylphenyl)-2-{[2-phenyl-4-(phenylsulfonyl)-1H-imidazol-5-yl]sulfanyl}acetamide](/img/structure/B11338770.png)
![2-(4-chlorophenyl)-N-[4-(4-ethoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]acetamide](/img/structure/B11338775.png)
![N-[2-(azepan-1-yl)-2-(thiophen-2-yl)ethyl]-2-(naphthalen-1-yl)acetamide](/img/structure/B11338779.png)
![N-{2-[(2-methoxyethyl)carbamoyl]phenyl}-1-(thiophen-2-ylsulfonyl)piperidine-3-carboxamide](/img/structure/B11338781.png)
![3-(4-fluorophenyl)-5-methyl-N-pentyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B11338783.png)

![2-(4-Fluorophenoxy)-1-{4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}ethanone](/img/structure/B11338788.png)
![N-benzyl-1-[(2-chloro-6-fluorobenzyl)sulfonyl]-N-methylpiperidine-4-carboxamide](/img/structure/B11338795.png)
![1-[4-(1,3-Benzothiazol-2-yl)piperidin-1-yl]-2-(3-methylphenoxy)ethanone](/img/structure/B11338798.png)
![3-(4-methylbenzyl)-5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11338807.png)
